Cas no 96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid)

(2S,4S)-1-tert-Butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its stereospecific (2S,4S) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and peptidomimetic applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The phenyl substituent at the 4-position contributes to structural diversity, enabling modifications for bioactive molecule development. This compound is particularly useful in medicinal chemistry for designing protease inhibitors and other pharmacologically active agents. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for complex molecular architectures.
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid structure
96314-29-3 structure
Product name:(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
CAS No:96314-29-3
MF:C16H21NO4
Molecular Weight:291.34224486351
MDL:MFCD01321010
CID:803444
PubChem ID:2755978

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylicacid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
    • Boc-(2S,4S)-4-phenyl-pyrrolidine-2-carboxylic acid
    • Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-1-(tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid
    • (2S,4S)-4-phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid
    • (2S,4S)-N-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
    • (2S,4S)-4-Phenyl-1,2-pyrrolidinedicarboxylic acid 1-tert-butyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S-trans)- (ZCI)
    • 1-(1,1-Dimethylethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate (ACI)
    • (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
    • JDAQDIQHICLYKH-OLZOCXBDSA-N
    • (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylicacid,4-phenyl-,1-(1,1-dimethylethyl)ester,(2S,4S)-
    • AKOS015893123
    • CS-0060902
    • 96314-29-3
    • DTXSID30373173
    • EN300-7383729
    • W17672
    • (2S,4S)-1-(Boc)-4-Phenylpyrrolidine-2-carboxylic acid
    • AKOS015836490
    • (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
    • MFCD01321010
    • (2S,4S)-1-BOC-4-phenylpyrrolidine-2-carboxylic acid
    • (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylicacid
    • DS-4081
    • SCHEMBL2239296
    • MDL: MFCD01321010
    • インチ: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
    • InChIKey: JDAQDIQHICLYKH-OLZOCXBDSA-N
    • SMILES: C(N1[C@H](C(=O)O)C[C@@H](C2C=CC=CC=2)C1)(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 291.14700
  • 同位素质量: 291.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.196
  • Boiling Point: 441.5°C at 760 mmHg
  • フラッシュポイント: 220.8°C
  • Refractive Index: 1.548
  • PSA: 66.84000
  • LogP: 2.80210

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Security Information

  • 储存条件:保管温度は-15°C
  • HazardClass:IRRITANT

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB313174-250 mg
(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; .
96314-29-3 95%
250mg
€242.80 2023-04-26
TRC
B662083-5mg
(2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic Acid
96314-29-3
5mg
$ 50.00 2022-06-07
abcr
AB313174-1 g
(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; .
96314-29-3 95%
1g
€509.50 2023-04-26
Chemenu
CM130016-1g
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
96314-29-3 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131542-25g
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
96314-29-3 98%
25g
¥21900.00 2024-04-23
eNovation Chemicals LLC
Y1298153-1G
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
96314-29-3 97%
1g
$105 2024-07-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131542-250mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
96314-29-3 98%
250mg
¥297.00 2024-04-23
Chemenu
CM130016-5g
(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
96314-29-3 95%
5g
$*** 2023-05-29
Aaron
AR003AF8-1g
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
96314-29-3 98%
1g
$79.00 2025-01-21
eNovation Chemicals LLC
Y1298153-5g
(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid
96314-29-3 97%
5g
$350 2024-07-21

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  20 min, rt
1.2 Catalysts: Ruthenium trichloride ;  4 h, rt
Reference
Pharmaceutical compounds for the treatment of complement-, including complement C1-mediated disorders and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
Reference
Pharmaceutical compounds for the treatment of complement mediated disorders
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Substituted prolines
, United States, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline
Thottathil, John K.; Moniot, Jerome L., Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 関連文献

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acidに関する追加情報

Comprehensive Overview of (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3)

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid (CAS No. 96314-29-3) is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and organic chemistry. This compound, often abbreviated as Boc-protected phenylpyrrolidine carboxylic acid, is a key intermediate in the preparation of bioactive molecules, including peptidomimetics and enzyme inhibitors. Its stereochemistry (2S,4S) and functional groups make it a versatile building block for drug discovery and asymmetric synthesis.

The growing demand for chiral auxiliaries and pharmaceutical intermediates has placed compounds like (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid at the forefront of research. Recent trends in green chemistry and sustainable synthesis have also highlighted its role in minimizing waste and improving reaction efficiency. Researchers frequently search for "Boc-protected amino acid derivatives" or "pyrrolidine-based chiral compounds," reflecting its relevance in modern synthetic strategies.

One of the critical applications of this compound lies in the synthesis of protease inhibitors and GPCR-targeted drugs. Its tert-butoxycarbonyl (Boc) group provides excellent protection for the amine functionality during multi-step reactions, while the carboxylic acid moiety allows for further derivatization. The phenyl group at the 4-position enhances lipophilicity, making it valuable for optimizing drug-like properties.

In the context of AI-driven drug design, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid is often explored as a scaffold for virtual screening and molecular docking studies. Computational chemists frequently inquire about "3D conformations of Boc-protected pyrrolidines" or "SAR studies of phenylpyrrolidine derivatives," underscoring its importance in rational drug development.

The compound's stability under mild conditions and compatibility with solid-phase peptide synthesis (SPPS) further broaden its utility. Recent publications have emphasized its use in macrocyclization and peptide stapling, techniques gaining traction in oncology and infectious disease research. Its CAS No. 96314-29-3 is a vital identifier for procurement and regulatory documentation.

From a commercial perspective, suppliers often highlight "high-purity (2S,4S)-Boc-phenylpyrrolidine carboxylic acid" to meet the stringent requirements of GMP manufacturing. Analytical methods such as HPLC and chiral chromatography are critical for quality control, ensuring enantiomeric excess (>99%) for sensitive applications. The compound's spectral data (NMR, IR, and MS) are well-documented, facilitating its characterization in research settings.

Emerging topics like biocatalysis and flow chemistry have also incorporated this compound to streamline synthetic routes. For instance, enzymatic resolution of racemic mixtures or continuous-flow Boc deprotection protocols often reference CAS No. 96314-29-3 as a model substrate. Such innovations align with the pharmaceutical industry's push toward cost-effective and scalable processes.

In summary, (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid exemplifies the intersection of chiral synthesis, medicinal chemistry, and process optimization. Its structural features and broad applicability continue to inspire advancements in both academic and industrial laboratories worldwide.

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